molecular formula C8H12ClN3O2 B13460595 methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride

methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride

Cat. No.: B13460595
M. Wt: 217.65 g/mol
InChI Key: MDRXTRBSGUHELF-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating the mixture to reflux temperatures and using solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride is unique due to its specific structural features and the presence of the carboxylate group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-3-5-11-7(10-6)2-4-9-11;/h2,4,6,10H,3,5H2,1H3;1H

InChI Key

MDRXTRBSGUHELF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C(=CC=N2)N1.Cl

Origin of Product

United States

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